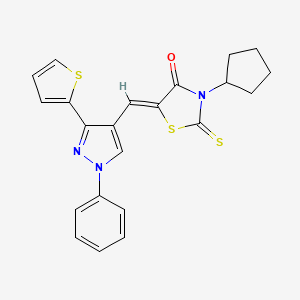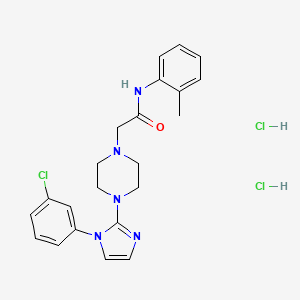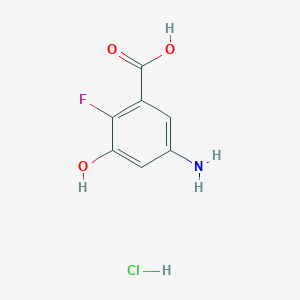![molecular formula C19H23N5O B2430031 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline CAS No. 2415525-74-3](/img/structure/B2430031.png)
3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring linked to a pyridine moiety and a tetrahydrocinnoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a pyridine derivative.
Formation of the Tetrahydrocinnoline Core: The tetrahydrocinnoline core is synthesized through a cyclization reaction involving an appropriate precursor.
Coupling Reaction: The final step involves coupling the piperazine-pyridine intermediate with the tetrahydrocinnoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and piperazine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine derivatives and piperazine under basic conditions.
Cyclization: Acid or base catalysts to facilitate ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of enzyme action and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(Pyridin-2-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone
- [4-(Pyridin-4-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone
- [4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone
Uniqueness
The uniqueness of 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline lies in its specific structural arrangement, which allows for distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[4-(pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(18-12-16-5-1-2-6-17(16)21-22-18)24-10-8-23(9-11-24)14-15-4-3-7-20-13-15/h3-4,7,12-13H,1-2,5-6,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKVMDNLNLFIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)
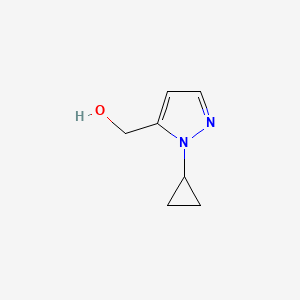
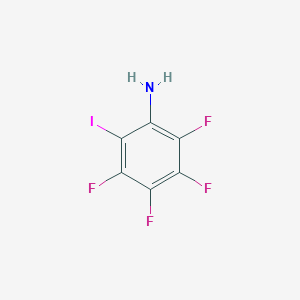
![N-(2,4-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429955.png)
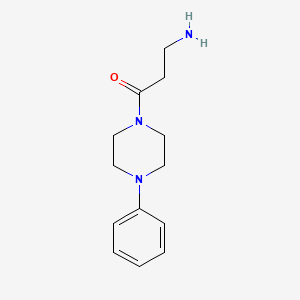
![1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429960.png)
![2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine](/img/structure/B2429961.png)
![2-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2429962.png)
![4-ethoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2429963.png)

